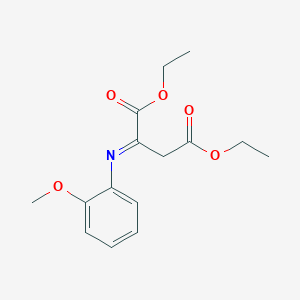
Diethyl 2-(2-methoxyphenyl)iminobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-methoxyphenyl)iminobutanedioate is a chemical compound with the molecular formula C14H19NO5. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a methoxyphenyl group and an iminobutanedioate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-methoxyphenyl)iminobutanedioate typically involves the reaction of diethyl butanedioate with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine bond. The reaction can be represented as follows:
Diethyl butanedioate+2-methoxyaniline→Diethyl 2-(2-methoxyphenyl)iminobutanedioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-methoxyphenyl)iminobutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of diethyl 2-(2-methoxyphenyl)aminobutanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 2-(2-methoxyphenyl)iminobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2-methoxyphenyl)iminobutanedioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxyphenyl group and the imine moiety play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-hydroxyphenyl)iminobutanedioate
- Diethyl 2-(2-chlorophenyl)iminobutanedioate
- Diethyl 2-(2-nitrophenyl)iminobutanedioate
Uniqueness
Diethyl 2-(2-methoxyphenyl)iminobutanedioate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
6961-59-7 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
diethyl 2-(2-methoxyphenyl)iminobutanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)10-12(15(18)21-5-2)16-11-8-6-7-9-13(11)19-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
IHHSATHPJAOPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















